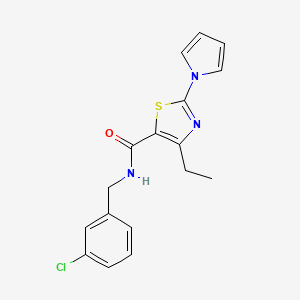

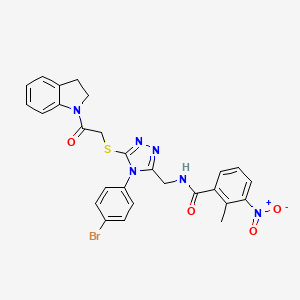

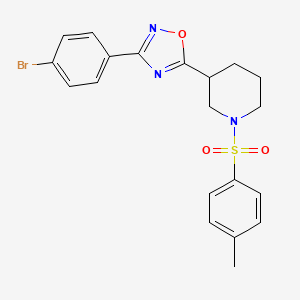

![molecular formula C17H19Cl2N3O3S B2961053 2-(2-(4-氯苯氧基)乙酰氨基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐 CAS No. 1216700-74-1](/img/structure/B2961053.png)

2-(2-(4-氯苯氧基)乙酰氨基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide . It’s part of a series of analogues synthesized and characterized by elemental analysis, IR, MS, 1H, and 13C NMR . These analogues have been tested for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Synthesis Analysis

The synthesis of these analogues involves conventional techniques . For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues are synthesized using 4-methylbenzenesulfonyl chloride . The compounds are then characterized by IR, MS, NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using valence molecular orbital (MO) calculations with PM6 . The electronic structure of the molecules is believed to play a significant role in their antibacterial activity .Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated in their antibacterial activity. The synthesized compounds are able to inhibit the growth of Staphylococcus aureus and Escherichia coli .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .科学研究应用

Heterocyclic Chemistry Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure contains multiple reactive sites that can undergo cyclocondensation and cyclization reactions, leading to the formation of five-, six-, seven-, and eight-membered heterocycles . These heterocycles are crucial in the development of new pharmaceuticals and materials with specific properties.

Pharmacology: Inhibition of Ion Channels

In pharmacological research, derivatives of this compound have been studied for their potential as inhibitors of ion channels. Specifically, it has been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This suggests its potential use in developing treatments for conditions where such cell death is a factor.

Biochemistry: Chloride Ion Transport

Biochemically, the compound has been used to study chloride ion transport across cellular membranes. It acts as an inhibitor of TMEM206, a protein that contributes to acid-induced cell death in various cell types, including neurons and kidney cells . Understanding this process is vital for elucidating the mechanisms of diseases related to ion transport dysregulation.

Chemical Synthesis: Cyanoacetylation

The compound’s derivatives are used in cyanoacetylation reactions, which are key in preparing N-cyanoacetamides. These are important intermediates for constructing biologically active molecules and novel heterocyclic structures, which have diverse applications in medicinal chemistry .

Medicinal Chemistry: Small Molecule Inhibitors

In medicinal chemistry, the compound’s framework is utilized to create small molecule inhibitors targeting specific proteins. For example, it has been used to develop inhibitors against TMEM206, which could lead to new therapeutic agents for treating colorectal cancer .

Biochemical Research: Study of Acidification Processes

The compound is instrumental in biochemical research focused on cellular acidification processes. By inhibiting TMEM206, it helps in studying the role of this protein in acid-induced cell death, which is a significant factor in the pathology of various diseases .

属性

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKCTKLSBIEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)

![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)